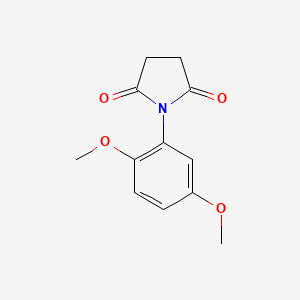
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione, also known as 2C-D, is a synthetic psychoactive substance that belongs to the phenethylamine and amphetamine classes of drugs. It was first synthesized in 1970 by Alexander Shulgin, a renowned American pharmacologist and chemist. 2C-D has been used in scientific research to investigate its potential therapeutic applications, biochemical and physiological effects, and mechanism of action.
作用机制
The mechanism of action of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione is not fully understood, but it is believed to act as a partial agonist at serotonin receptors. This means that it can activate these receptors to a certain extent, but not as much as a full agonist such as LSD or psilocybin. It also has some affinity for dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione are similar to other psychedelic substances. It can cause alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It can also cause physical effects such as dilated pupils, increased heart rate, and changes in blood pressure.
实验室实验的优点和局限性
One advantage of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments is that it has a relatively low toxicity compared to other psychedelic substances. This means that it can be used in higher doses without causing harm to test subjects. However, one limitation is that it is not as well-studied as other substances, so its effects and potential risks may not be fully understood.
未来方向
There are several potential future directions for research on 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is its potential therapeutic applications, particularly for depression, anxiety, and PTSD. Another area of interest is its potential as a tool for studying serotonin receptors and their role in regulating mood and behavior. Additionally, further research could be done on the safety and potential risks of using 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione in lab experiments and clinical trials.
合成方法
The synthesis of 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione involves the condensation of 2,5-dimethoxybenzaldehyde with glycine, followed by decarboxylation and cyclization to form the final product. The process requires specialized laboratory equipment and expertise in organic chemistry.
科学研究应用
1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione has been used in scientific research to investigate its potential therapeutic applications. Studies have shown that it has a high affinity for serotonin receptors, which are involved in regulating mood, cognition, and behavior. It has been suggested that 1-(2,5-dimethoxyphenyl)-2,5-pyrrolidinedione may have potential as a treatment for depression, anxiety, and post-traumatic stress disorder (PTSD).
属性
IUPAC Name |
1-(2,5-dimethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBNNRSSNZGGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

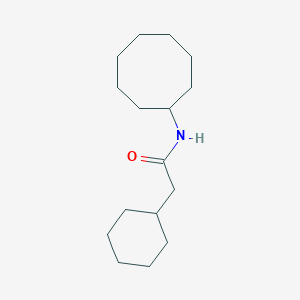
![[(5-anilino-1H-tetrazol-1-yl)imino]acetic acid](/img/structure/B5817076.png)
![(3-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5817081.png)
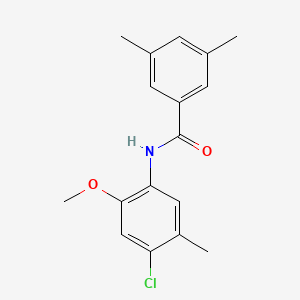
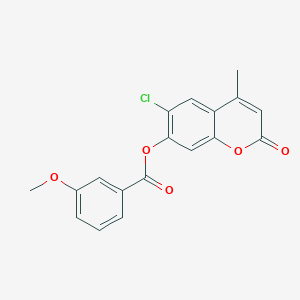

![2-(4-nitrophenyl)-2H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B5817102.png)
![3,4-dimethoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5817112.png)

![2-[4-(2,5-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5817127.png)
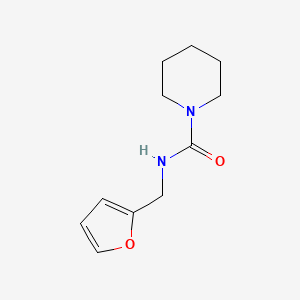
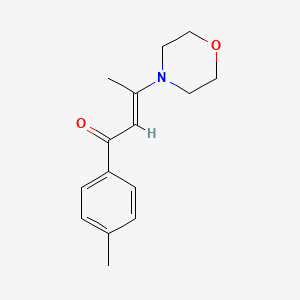
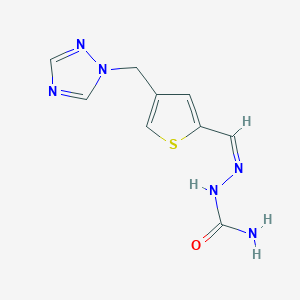
![N-[(benzylamino)carbonothioyl]-2,4-dimethylbenzamide](/img/structure/B5817178.png)